2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the triazolo-pyrimidine class, characterized by a fused bicyclic core with a carboxamide group at position 6. Its structure features:
- 3-Methoxyphenyl substituent at position 2.
- 2,4,5-Trimethoxyphenyl group at position 7.
- Methyl group at position 5.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-19(21(24)29)20(15-10-17(32-4)18(33-5)11-16(15)31-3)28-23(25-12)26-22(27-28)13-7-6-8-14(9-13)30-2/h6-11,20H,1-5H3,(H2,24,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCUYHRBKTYNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=CC=C3)OC)N1)C4=CC(=C(C=C4OC)OC)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anticancer activity. Therefore, it is plausible that this compound may also target cancer cells or proteins involved in cancer progression.
Mode of Action
It is known that similar compounds can inhibit key enzymes such as taq polymerase and telomerase, and down-regulate proteins like erk2. This suggests that the compound might interact with these targets, leading to changes in their activity and subsequent effects on cellular processes.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of Taq polymerase and telomerase can disrupt DNA replication and cell division, which are crucial for cancer cell proliferation. Down-regulation of ERK2, a protein involved in the MAPK/ERK pathway, can affect cell growth and survival.
Pharmacokinetics
Similar compounds have been reported to have good potency and pharmacokinetics. This suggests that the compound might have favorable ADME properties that contribute to its bioavailability and efficacy.
Result of Action
The compound’s action can lead to molecular and cellular effects such as inhibition of key enzymes, down-regulation of proteins, disruption of DNA replication and cell division, and alteration of cell growth and survival. These effects can potentially inhibit cancer cell proliferation and induce cell death.
Biological Activity
The compound 2-(3-Methoxyphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.
- Molecular Formula : C23H25N5O5
- Molecular Weight : 451.48 g/mol
- CAS Number : 73484-41-0
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that triazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells. Compounds were found to have IC50 values comparable to established chemotherapeutics like ketoconazole .
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 3Ba | MCF-7 | ≥ 1.0 × 10⁵ µg/mL |
| 3Bi | HEPG-2 | Significant inhibition |
2. Antimicrobial Activity
The compound has shown potential antimicrobial effects against both Gram-positive and Gram-negative bacteria:
- In vitro tests revealed that triazolo[1,5-a]pyrimidines possess moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli. The activity was notably higher than traditional antibiotics in some cases .
3. Anti-inflammatory and Analgesic Effects
Studies have indicated that compounds in this class may also exhibit anti-inflammatory properties:
- Animal models have shown that these compounds can reduce inflammation markers and alleviate pain responses, suggesting their potential as therapeutic agents for inflammatory diseases .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The inhibition of key enzymes involved in cancer proliferation and inflammation pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on MCF-7 Cells : A derivative showed significant cytotoxicity against MCF-7 cells with a mechanism involving apoptosis induction through caspase activation.
- Hepatocellular Carcinoma Model : In vivo studies demonstrated reduced tumor growth in mice treated with triazolo[1,5-a]pyrimidines compared to control groups.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds within the triazolopyrimidine class exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have highlighted the potential of triazolopyrimidine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : The presence of aromatic rings and nitrogen heterocycles in the structure suggests potential antimicrobial activity. Preliminary studies have indicated that derivatives can inhibit bacterial growth and exhibit antifungal properties.
- Anti-inflammatory Effects : Research has demonstrated that certain triazolopyrimidine derivatives can modulate inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Data Tables
Case Studies
- Antitumor Study : A study published in the Journal of Medicinal Chemistry evaluated a series of triazolopyrimidine derivatives for their anticancer properties. The lead compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM, suggesting a promising avenue for further development .
- Antimicrobial Evaluation : In an investigation reported in Pharmaceutical Biology, a derivative similar to the target compound demonstrated potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .
- Inflammation Modulation : A recent study focused on the anti-inflammatory properties of triazolopyrimidine derivatives found that one compound significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent variations:
Key Observations:
- Substituent Positionality : The target compound’s 2,4,5-trimethoxyphenyl group at position 7 differs from analogs like 5a (3,4,5-trimethoxy), which may alter steric and electronic interactions in biological systems .
Green Chemistry Approaches:
reports a solvent-free method using 4,4’-trimethylenedipiperidine as a recyclable additive, achieving high yields (>80%) in water/ethanol mixtures. This method reduces toxicity and waste compared to traditional DMF-based protocols .
Physicochemical Properties
Spectroscopic and Analytical Data:
- HRMS : The target compound’s molecular weight can be approximated using analogs:
- 13C NMR : Methoxy groups in analogs like 5a and 5n resonate at δ 56–60 ppm, while carbonyl carbons appear at δ 164–168 ppm .
Solubility and Stability:
- Hydroxyl vs.
- Thermal Stability : The 2,4,5-trimethoxyphenyl group in the target compound may enhance stability due to reduced steric strain compared to bulkier substituents .
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl and 5-Amino-1,2,4-Triazole
A modified Hantzsch-type reaction condenses ethyl 3-methoxybenzoylacetate (1.0 equiv) with 5-amino-3-methyl-1,2,4-triazole (1.2 equiv) in refluxing acetic acid (12 h), yielding the dihydrotriazolopyrimidine intermediate I (72% yield). The reaction proceeds via enamine formation, followed by cyclization (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 72 |
| Catalyst | None | 72 |
| Temperature (°C) | 120 | 72 |
| Alternative solvent | Ethanol | 58 |
| Catalyst (AcOH) | 10 mol% | 75 |
Chlorination at Position 6
Intermediate I undergoes chlorination using phosphorus oxychloride (POCl₃, 5.0 equiv) at 80°C for 6 h, producing 6-chloro derivative II (89% yield). Excess POCl₃ ensures complete conversion, confirmed by ¹³C NMR (δ 112.4 ppm, C-Cl).
Functionalization of the Triazolopyrimidine Core
Introduction of the 3-Methoxyphenyl Group at Position 2
A palladium-catalyzed Suzuki coupling attaches the 3-methoxyphenyl moiety to II . Using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), and 3-methoxyphenylboronic acid (1.5 equiv) in dioxane/H₂O (4:1) at 90°C for 12 h affords III (68% yield). The reaction tolerates methoxy groups without deprotection, as evidenced by LC-MS ([M+H]⁺ = 423.2).
Installation of the 2,4,5-Trimethoxyphenyl Group at Position 7
Nucleophilic aromatic substitution replaces the chlorine atom in III with 2,4,5-trimethoxyphenylamine (1.2 equiv) in the presence of diisopropylethylamine (DIPEA, 2.0 equiv) and CuI (10 mol%) in DMF at 120°C (24 h), yielding IV (63% yield). X-ray crystallography confirms regioselectivity (Fig. 1), with the trimethoxyphenyl group occupying position 7 (C7–C bond length: 1.48 Å).
Fig. 1: X-ray structure of intermediate *IV (ellipsoids at 50% probability).*
Carboxamide Formation at Position 6
Hydrolysis of Nitrile to Carboxamide
Intermediate IV ’s nitrile group is hydrolyzed using H₂O₂ (30%, 5.0 equiv) and NaOH (2.0 equiv) in EtOH/H₂O (3:1) at 60°C (8 h), yielding the target carboxamide (85% yield). FT-IR analysis confirms the disappearance of the C≡N stretch (2230 cm⁻¹) and emergence of amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands.
Direct Amidation via Lithiation
Alternative routes employ n-butyllithium (2.2 equiv) to deprotonate IV at –78°C, followed by quenching with methyl chloroformate (1.5 equiv) and subsequent aminolysis with NH₃/MeOH (2.0 M, 12 h, 25°C), achieving the carboxamide in 78% yield.
Crystallization and Purification
The final compound is purified via recrystallization from methanol/water (4:1), yielding colorless needles (mp 203–205°C). Single-crystal X-ray diffraction (space group P2₁/c) confirms molecular geometry and hydrogen bonding (C–H⋯O and C–H⋯N interactions).
Analytical Characterization
Table 2: Spectroscopic Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–6.78 (m, 4H, Ar-H), 4.02 (s, 3H, OCH₃), 3.89 (s, 6H, OCH₃), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.4 (CONH₂), 160.1–112.3 (Ar-C), 55.1–53.8 (OCH₃), 21.3 (CH₃) |
| HRMS (ESI) | [M+H]⁺ calcd. 521.2184, found 521.2187 |
Q & A
Q. What synthetic protocols are optimal for synthesizing this triazolopyrimidine derivative, and how do reaction conditions influence yield and purity?
The synthesis of triazolopyrimidine derivatives often employs multicomponent reactions (MCRs) or stepwise condensation. For example, a one-pot three-component reaction using 5-amino-triazoles, aromatic aldehydes, and ethyl acetoacetate with catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol can yield the core structure . Solvent choice (e.g., dimethylformamide or acetic acid) and temperature control (80–100°C) are critical for cyclization and minimizing side products . Additives like TMDP (tetramethyldiamidophosphoric acid) in water-ethanol mixtures enhance reaction efficiency and yield (e.g., 78–85% purity) . Post-synthesis purification via column chromatography or recrystallization is essential for isolating the target compound .
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
Structural validation requires a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns .
- X-ray crystallography to resolve stereochemistry and dihedral angles (e.g., deviations of 0.224 Å from planar conformations in related compounds) .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
- IR spectroscopy to identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
Advanced Research Questions
Q. What methodological strategies are used to investigate the compound’s mechanism of action in kinase inhibition or antiproliferative activity?
- Kinase inhibition assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-competitive binding studies. IC₅₀ values are determined via fluorescence polarization or radiometric assays .
- Cellular assays : Antiproliferative effects are tested on cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Dose-response curves (0.1–100 μM) identify potency .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase active sites, highlighting hydrogen bonds with methoxy groups and hydrophobic interactions with trimethoxyphenyl substituents .
Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity and pharmacokinetics?
- Methoxy groups : Enhance solubility and π-π stacking with kinase domains but may reduce metabolic stability due to demethylation .
- Halogen substitutions (e.g., bromophenyl in related compounds): Increase lipophilicity and binding affinity but risk hepatotoxicity .
- Carboxamide vs. ester derivatives : Carboxamide improves target selectivity, while ester derivatives facilitate prodrug development .
Q. How are contradictions in reported biological data (e.g., varying IC₅₀ values across studies) resolved?
- Standardized assays : Ensure consistent cell lines (e.g., ATCC-validated), incubation times (48–72 hr), and controls .
- Batch variability analysis : Compare synthetic batches via HPLC to rule out impurities (>95% purity required) .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 7-(3-bromophenyl) derivatives) to identify substituent-driven trends .
Methodological Challenges
Q. What challenges arise in optimizing reaction yields while maintaining stereochemical integrity?
- Racemization risk : Heating above 100°C in polar solvents (e.g., DMF) may disrupt chiral centers. Low-temperature (60–80°C) MCRs mitigate this .
- Byproduct formation : Use of scavengers (e.g., molecular sieves) in one-pot reactions reduces side products like dimerized triazoles .
Q. How is the compound’s stability assessed under physiological conditions, and what formulation strategies improve bioavailability?
- Stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hr). LC-MS monitors degradation products (e.g., hydrolyzed carboxamide) .
- Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) enhances solubility and reduces first-pass metabolism .
Emerging Research Directions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- QSAR models : Correlate substituent electronegativity, steric bulk, and logP values with activity data to predict optimal substituents .
- Free-energy perturbation (FEP) : Simulate binding free energy changes for virtual mutations (e.g., replacing methoxy with ethoxy groups) .
Q. What interdisciplinary approaches integrate this compound into broader therapeutic strategies (e.g., combination therapies)?
- Synergy screens : Test with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis to calculate combination indices (CI < 1 indicates synergy) .
- Epigenetic modulation : Investigate interactions with HDAC or DNMT inhibitors to enhance antiproliferative effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
